molecular formula C18H21F3N2O3 B2673080 tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251054-48-3

tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2673080
CAS No.: 2251054-48-3
M. Wt: 370.372
InChI Key: QQSASFWKACEHPN-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique three-dimensional structure where two rings share a single atom. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a valuable target in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile react in aqueous media using a nanocatalyst like SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Industrial production methods often focus on scalability and efficiency, employing similar multicomponent reactions but optimized for larger-scale operations .

Chemical Reactions Analysis

tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins, allowing it to modulate various biological pathways. This interaction can inhibit or activate specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other spirooxindole derivatives like spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and spiro[indoline-3,4’-piperidine]-5-carboxylic acid. These compounds share the spirocyclic structure but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the trifluoromethyl group in tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate makes it unique, providing enhanced stability and reactivity .

Properties

IUPAC Name

tert-butyl 2-oxo-6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-5-4-11(18(19,20)21)10-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSASFWKACEHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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